molecular formula C12H20BNO4S B2847080 3-(Di-n-propylsulfamoyl)benzeneboronic acid CAS No. 1449145-31-6

3-(Di-n-propylsulfamoyl)benzeneboronic acid

Cat. No. B2847080
CAS RN: 1449145-31-6
M. Wt: 285.17
InChI Key: NUYSZOMJDYKRCE-UHFFFAOYSA-N
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Description

3-(Di-n-propylsulfamoyl)benzeneboronic acid is a chemical compound with the CAS Number: 1449145-31-6 . It has a linear formula of C12H20BNO4S .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C12H20BNO4S/c1-3-8-14(9-4-2)19(17,18)12-7-5-6-11(10-12)13(15)16/h5-7,10,15-16H,3-4,8-9H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

The molecular weight of 3-(Di-n-propylsulfamoyl)benzeneboronic acid is 285.17 . The compound should be stored in a refrigerated environment .

Scientific Research Applications

a. Proteasome Inhibition: Boronic acids, including this compound, are used as proteasome inhibitors. They target the proteasome—a cellular complex responsible for protein degradation. Inhibition of proteasomal activity can lead to apoptosis (programmed cell death) in cancer cells. Researchers explore boronic acids as potential anticancer agents.

b. Antibacterial Agents: Boronic acids exhibit antibacterial properties. They can inhibit bacterial enzymes involved in cell wall synthesis or other essential processes. Researchers investigate their potential as novel antibiotics to combat drug-resistant bacteria.

c. Chemical Sensors: Boronic acids can reversibly bind to diols (compounds with two hydroxyl groups). This property is exploited in designing chemical sensors. For instance, boronic acid-functionalized materials can detect glucose levels in biological samples, making them valuable for diabetes management.

d. Fluorescent Probes: Researchers use boronic acids as fluorescent probes. When they bind to specific analytes (such as saccharides), the fluorescence intensity changes. This property allows for sensitive detection and imaging of biomolecules in cells and tissues.

Conclusion

3-(Di-n-propylsulfamoyl)benzeneboronic acid: plays a multifaceted role in various fields, from medicinal chemistry to materials science. Its unique properties continue to inspire innovative research and applications.

Safety and Hazards

The safety data sheet (SDS) for this compound should be referred to for detailed safety and hazard information . As a general rule, appropriate personal protective equipment should be used and safe laboratory practices should be followed when handling chemical substances.

properties

IUPAC Name

[3-(dipropylsulfamoyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BNO4S/c1-3-8-14(9-4-2)19(17,18)12-7-5-6-11(10-12)13(15)16/h5-7,10,15-16H,3-4,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYSZOMJDYKRCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)S(=O)(=O)N(CCC)CCC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Di-n-propylsulfamoyl)benzeneboronic acid

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